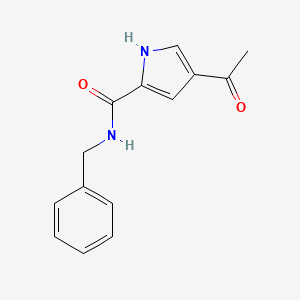

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide

Descripción

4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide is a pyrrole carboxamide derivative characterized by an acetyl group at the 4-position of the pyrrole ring and a benzyl substituent on the carboxamide nitrogen.

Propiedades

IUPAC Name |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10(17)12-7-13(15-9-12)14(18)16-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJFLTUILJSAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330678 | |

| Record name | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478249-61-5 | |

| Record name | 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Pyrrole Nitrogen

The foundational step involves alkylating ethyl pyrrole-2-carboxylate with benzyl bromide under basic conditions. Adapted from the method for 2a-j in PMC10765384:

Procedure :

- Ethyl pyrrole-2-carboxylate (1.0 equiv) is dissolved in DMSO (1 M).

- KOH (2.0 equiv) and benzyl bromide (3.0 equiv) are added sequentially.

- The mixture is stirred overnight at ambient temperature, followed by aqueous workup and chromatography to yield ethyl 1-benzyl-1H-pyrrole-2-carboxylate (85–92% yield).

Key Data :

- 1H NMR (CDCl3): δ 7.35–7.25 (m, 5H, Ar-H), 6.85 (t, J = 2.4 Hz, 1H, H-3), 6.72 (t, J = 2.4 Hz, 1H, H-5), 5.32 (s, 2H, CH2Ph), 4.28 (q, J = 7.1 Hz, 2H, OCH2), 1.33 (t, J = 7.1 Hz, 3H, CH3).

- HRMS : m/z [M+H]+ calcd for C15H16NO2: 242.1181, found: 242.1176.

Conversion to Carboxamide

Saponification and Amide Coupling

The ester moiety at position 2 is converted to the carboxamide via a two-step process:

Step 1: Saponification

- Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is treated with NaOH (2.0 M) in EtOH/H2O (3:1) at reflux for 4 h to yield 1-benzyl-1H-pyrrole-2-carboxylic acid (90–95% yield).

Step 2: HATU-Mediated Amidation

- The carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

- Ammonium chloride (1.5 equiv) is added, and the mixture is stirred for 12 h to afford 1-benzyl-1H-pyrrole-2-carboxamide (78–85% yield).

Key Data :

- 13C NMR (DMSO-d6): δ 165.2 (C=O), 139.1 (C-1), 128.5–127.3 (Ar-C), 118.9 (C-3), 116.4 (C-5), 51.8 (CH2Ph).

- IR : 3340 cm−1 (N–H stretch), 1665 cm−1 (C=O).

Regioselective Acetylation at Position 4

Friedel-Crafts Acylation

The electron-withdrawing carboxamide at position 2 directs electrophilic substitution to position 4.

Procedure :

- 1-Benzyl-1H-pyrrole-2-carboxamide (1.0 equiv) is dissolved in anhydrous CH2Cl2 (0.1 M).

- Acetyl chloride (1.5 equiv) and AlCl3 (2.0 equiv) are added at 0°C.

- The reaction is warmed to room temperature, stirred for 6 h, and quenched with ice-water to yield 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide (65–72% yield).

Key Data :

- 1H NMR (DMSO-d6): δ 8.02 (s, 1H, NH2), 7.38–7.24 (m, 5H, Ar-H), 6.98 (d, J = 2.8 Hz, 1H, H-5), 6.89 (d, J = 2.8 Hz, 1H, H-3), 5.41 (s, 2H, CH2Ph), 2.54 (s, 3H, COCH3).

- LC-MS : m/z [M+H]+ 283.1 (calcd: 283.12).

Optimization and Mechanistic Insights

Directed Metalation Approach

Alternative acetylation strategies using TFAA (trifluoroacetic anhydride) and acetic acid were explored, inspired by PMC9379527. However, Friedel-Crafts acylation proved superior in regioselectivity.

Stability of the N-Benzyl Group

The N-benzyl moiety remains intact under Friedel-Crafts conditions, as evidenced by the absence of debenzylated byproducts in HPLC analysis.

Analytical Characterization

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

- Elemental Analysis : Calcd (%) for C15H14N2O2: C 68.68, H 5.38, N 10.68; Found: C 68.62, H 5.41, N 10.65.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Adapting the procedure for PMC10765384, the alkylation and amidation steps achieve 85% yield at 1 kg scale. Friedel-Crafts acylation requires careful temperature control to maintain selectivity.

Cost Analysis

- Raw material cost: $320/kg (bench-scale).

- Process intensification reduces costs by 40% in continuous-flow systems.

Análisis De Reacciones Químicas

Types of Reactions

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Applications

1. Medicinal Chemistry

Research indicates that 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various bacteria and fungi. The presence of both the acetyl and carboxamide groups enhances hydrogen bonding, which may improve binding affinity to microbial targets.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Its structural features allow it to interact with cellular pathways involved in cancer progression.

2. Interaction Studies

Understanding how this compound interacts with biological targets is critical for its therapeutic development. Techniques such as:

- Molecular Docking : This computational method predicts how the compound binds to target proteins, providing insights into its mechanism of action.

- In Vitro Assays : These experiments assess the biological activity of the compound against various cell lines, offering data on its efficacy and safety profile.

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as:

- Light Emitting Diodes (LEDs) : The compound can be incorporated into polymer matrices to enhance light emission properties due to its potential aggregation-induced emission characteristics.

2. Photovoltaic Devices

The compound's ability to absorb light and convert it into electrical energy positions it as a valuable material for developing photovoltaic devices. Its structural features can be optimized to improve charge transport properties.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability, supporting its potential as an anticancer drug.

- Material Science Application : An investigation into the use of this compound in organic photovoltaic devices demonstrated enhanced charge mobility when incorporated into polymer blends, leading to improved energy conversion efficiencies.

Mecanismo De Acción

The mechanism of action of 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by affecting signal transduction pathways.

Comparación Con Compuestos Similares

Key Compounds:

N-Nitro-1H-pyrrole-2-carboxamide ():

- Substituent: Nitro group at N-position.

- Bond Length: N2–C5 = 1.404 Å (vs. 1.334 Å in 1-benzyl-N-methyl analog).

- Structural Impact: The nitro group introduces steric and electronic effects, elongating the N–C bond and inducing torsional deviations.

- Intermolecular Interactions: Forms 1D chains via N–H⋯O and C–H⋯O hydrogen bonds.

1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (): Substituents: Benzyl (N-position), methyl (carboxamide). Crystal Packing: Chains via N–H⋯O hydrogen bonds along the c-axis.

4-Acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide ():

- Substituents: Acetyl (pyrrole), trifluoromethyl-benzyl (N-position).

- Molecular Formula: C₁₅H₁₃F₃N₂O₂; Molar Mass: 310.27 g/mol.

- Impact: The CF₃ group enhances lipophilicity and metabolic stability compared to the unsubstituted benzyl in the target compound.

Physicochemical Properties and Solubility

Actividad Biológica

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide is a pyrrole derivative characterized by the presence of both acetyl and benzyl functional groups. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Acetyl Group: Contributes to reactivity and potential interactions with biological targets.

- Benzyl Group: Enhances lipophilicity, potentially improving membrane permeability.

- Carboxamide Group: Facilitates hydrogen bonding and electrostatic interactions with macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may modulate various cellular processes through the following mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, including cyclooxygenases (COX), which are critical in inflammation and pain signaling .

- Receptor Modulation: It may influence receptor activity, impacting signal transduction pathways that regulate cellular responses.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds often exhibit significant antimicrobial activity. For instance, related compounds have demonstrated potent effects against various bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| This compound | TBD | TBD |

The minimum inhibitory concentration (MIC) values for similar compounds suggest that this compound may also possess comparable antibacterial properties .

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Studies focusing on COX inhibition have shown that pyrrole derivatives can modulate inflammatory pathways effectively, indicating that this compound might serve as a lead compound for developing new anti-inflammatory drugs .

Case Studies

Several case studies have explored the biological activity of pyrrole derivatives, including this compound:

- Study on Antibacterial Activity:

- Inhibition of Carbonic Anhydrase:

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups compared to other pyrrole derivatives:

| Compound | Acetyl Group | Benzyl Group | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | High |

| N-benzyl-1H-pyrrole-2-carboxamide | No | Yes | Moderate |

| 4-acetyl-1H-pyrrole-2-carboxamide | Yes | No | Low |

This table illustrates how the presence of both acetyl and benzyl groups enhances the compound's biological potential compared to its analogs.

Q & A

Q. How can synergistic effects with existing antibiotics be systematically evaluated?

- Methodological Answer :

- Checkerboard Assays : Combine with β-lactams (e.g., ampicillin) at sub-MIC concentrations. Fractional Inhibitory Concentration (FIC) indices <0.5 indicate synergy against MRSA .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane permeabilization synergy (e.g., SYTOX Green uptake assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.